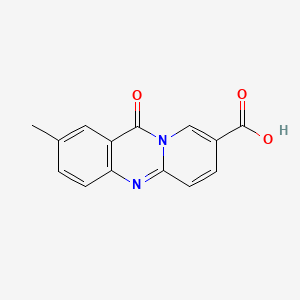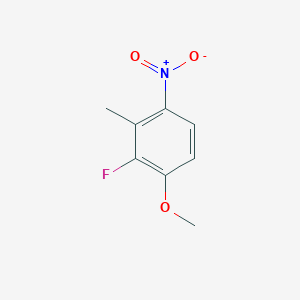![molecular formula C16H18N4 B8625023 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B8625023.png)
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine
Descripción general
Descripción
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a complex organic compound belonging to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the indazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of microwave irradiation can also be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system and are studied for their medicinal properties.
Uniqueness
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C16H18N4 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C16H18N4/c1-3-14-16-13(17)8-5-9-15(16)20(19-14)10-12-7-4-6-11(2)18-12/h4-9H,3,10,17H2,1-2H3 |
Clave InChI |
OGKGQLPOSHCXJH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=CC=CC(=C21)N)CC3=CC=CC(=N3)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8624960.png)



![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)





![9-(2-chlorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B8625030.png)
